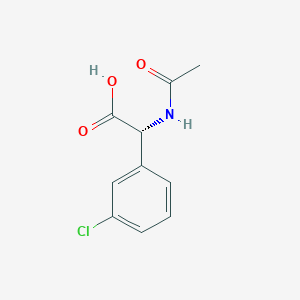
4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide” is an organic compound. It has a molecular formula of C18H20FN3O5S and an average mass of 409.432 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains an acetamido group, a fluoro group, a methoxy group, a sulfonamido group, and a benzamide group .Scientific Research Applications
Synthesis and Chemical Transformations :
- Alkali metal fluorides like potassium and cesium fluoride in formamide or acetamide are used as fluorinating agents for the synthesis of various compounds, including those with sulfonamide groups similar to 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide (Fritz-Langhals, 1994).
Kinetics of Chemical Reactions :
- Studies on the kinetics of hydrolysis of compounds like 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in the presence of solutes such as sulfonamides have been conducted to understand Gibbs energies for substrate interactions (Kerstholt et al., 1993).
Pharmaceutical Research and Development :
- Research on antiparasitic drugs has explored compounds related to this compound, demonstrating potential in developing new medications (Rogers et al., 1964).
Molecular Structure Studies :
- Theoretical studies have been conducted on the molecular structure and gas-phase acidity of biologically active sulfonamides, which could include compounds structurally similar to this compound (Remko, 2003).
Anticonvulsant and Analgesic Agent Development :
- Some sulfonamide derivatives have been studied for their potential as anticonvulsant and analgesic agents, highlighting the medicinal importance of this class of compounds (Camerman et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in the biochemical processes within the cells .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have exhibited substantial antiviral activity .
Action Environment
It’s known that environmental factors can significantly affect the action of similar compounds .
properties
IUPAC Name |
4-acetamido-N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-12(23)22-14-5-3-13(4-6-14)18(24)20-9-10-21-28(25,26)15-7-8-17(27-2)16(19)11-15/h3-8,11,21H,9-10H2,1-2H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVCPYGYBMNFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)


![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)


![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)

![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)


![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)
